molecular formula C17H25N B11630169 N-benzyl-1-(2-methyl-2-propenyl)cyclohexanamine

N-benzyl-1-(2-methyl-2-propenyl)cyclohexanamine

Cat. No.: B11630169
M. Wt: 243.4 g/mol
InChI Key: ZOWKJBJSYULVIN-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-methyl-2-propenyl)cyclohexanamine is an organic compound with the molecular formula C17H25N It is a cyclohexanamine derivative, characterized by the presence of a benzyl group and a 2-methyl-2-propenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-methyl-2-propenyl)cyclohexanamine typically involves the reaction of cyclohexanamine with benzyl chloride and 2-methyl-2-propenyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-methyl-2-propenyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols

Scientific Research Applications

N-benzyl-1-(2-methyl-2-propenyl)cyclohexanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-methyl-2-propenyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The benzyl and 2-methyl-2-propenyl groups contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-benzylcyclohexanamine: Lacks the 2-methyl-2-propenyl group, resulting in different chemical properties.

    1-(2-methyl-2-propenyl)cyclohexanamine: Lacks the benzyl group, affecting its reactivity and applications.

    N-benzyl-1-propylcyclohexanamine: Contains a propyl group instead of the 2-methyl-2-propenyl group, leading to variations in its chemical behavior.

Uniqueness

N-benzyl-1-(2-methyl-2-propenyl)cyclohexanamine is unique due to the presence of both benzyl and 2-methyl-2-propenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

N-benzyl-1-(2-methylprop-2-enyl)cyclohexan-1-amine

InChI

InChI=1S/C17H25N/c1-15(2)13-17(11-7-4-8-12-17)18-14-16-9-5-3-6-10-16/h3,5-6,9-10,18H,1,4,7-8,11-14H2,2H3

InChI Key

ZOWKJBJSYULVIN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCCCC1)NCC2=CC=CC=C2

Origin of Product

United States

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